(S)-2-(Dimethylamino)-4-methylpentanamide
Description
Contextualization within the Field of Chiral Amide Chemistry and Leucine (B10760876) Derivatives
Chiral amides are a critical class of compounds in organic chemistry, frequently serving as key intermediates in the synthesis of pharmaceuticals and other biologically active molecules. The amide bond is a fundamental linkage in peptides and proteins, and the incorporation of chirality at the alpha-carbon introduces specific three-dimensional arrangements that can profoundly influence biological activity.
Leucine derivatives, in particular, are widely explored due to the significant role of leucine in various biological processes. ontosight.ai The isobutyl side chain of leucine imparts specific steric and hydrophobic properties that can be exploited in molecular design. (S)-2-(Dimethylamino)-4-methylpentanamide fits within this context as a modified leucine structure where the primary amine is replaced by a dimethylamino group, and the carboxylic acid is converted to a primary amide. These modifications can alter the compound's chemical reactivity, solubility, and its ability to interact with biological targets compared to its parent amino acid.
The study of such derivatives contributes to the broader understanding of structure-activity relationships and the development of novel synthetic methodologies. For instance, chiral amides derived from amino acids have been utilized as chiral stationary phases in chromatography for the separation of enantiomers. nih.gov
Significance of the (S)-Configuration in Stereochemistry and Asymmetric Synthesis
Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is paramount in modern chemistry and pharmacology. The "(S)-configuration" refers to the specific spatial arrangement of the substituents around the chiral center of the molecule, as defined by the Cahn-Ingold-Prelog priority rules. wikipedia.org Enantiomers, which are non-superimposable mirror images of each other (e.g., (S) and (R) forms), can exhibit vastly different biological effects. numberanalytics.comnih.gov
Asymmetric synthesis is the field of chemistry focused on the selective production of one enantiomer over the other. numberanalytics.comuwindsor.ca The ability to synthesize enantiomerically pure compounds is crucial, as often only one enantiomer of a chiral drug provides the desired therapeutic effect, while the other may be inactive or even harmful.
The (S)-configuration of this compound is significant because it predefines the stereochemistry at one of the key positions in the molecule. This makes it a valuable chiral building block in asymmetric synthesis. By starting with a compound of a known absolute configuration, chemists can control the stereochemical outcome of subsequent reactions, leading to the synthesis of complex target molecules with a high degree of stereochemical purity. This approach is a cornerstone of modern drug discovery and development. du.ac.in
Overview of Current Research Gaps and Future Academic Trajectories for the Compound
While the foundational chemistry of chiral amides and leucine derivatives is well-established, specific research into this compound appears to be in its nascent stages. A thorough review of publicly available scientific literature does not reveal extensive studies focused specifically on this compound's synthesis, reactivity, or applications.
Current Research Gaps:
Detailed Synthetic Methodologies: There is a lack of published, optimized, and scalable synthetic routes specifically for this compound.
Physicochemical Characterization: Comprehensive data on its physical and chemical properties, such as solubility in various solvents, pKa, and crystallographic data, are not readily available.
Reactivity Profile: A systematic investigation of the compound's reactivity at its functional groups (dimethylamino and amide) has not been extensively reported.
Applications in Asymmetric Catalysis: Its potential as a chiral ligand or auxiliary in asymmetric catalysis remains largely unexplored.
Biological Activity Screening: There is a scarcity of information regarding its biological activity, including its potential as a lead compound in drug discovery.
Future Academic Trajectories:
Future research is likely to focus on addressing these gaps. Promising avenues for academic investigation include:
Development of Efficient Synthetic Routes: Designing and optimizing stereoselective syntheses of this compound will be a crucial first step.
Exploration as a Chiral Ligand: The dimethylamino group and the amide functionality offer potential coordination sites for metal catalysts. Research into its application as a chiral ligand in asymmetric reactions, such as hydrogenations or C-C bond-forming reactions, could be a fruitful area.
Use in Peptide Chemistry: Investigating its incorporation into peptide chains to create peptidomimetics with unique conformational properties and potentially enhanced biological stability is another promising direction.
Materials Science Applications: Its potential use in the development of chiral polymers or materials with specific optical or recognition properties could be explored.
Medicinal Chemistry Programs: Screening for biological activity against various therapeutic targets could uncover potential applications in drug discovery.
Structure
3D Structure
Properties
Molecular Formula |
C8H18N2O |
|---|---|
Molecular Weight |
158.24 g/mol |
IUPAC Name |
(2S)-2-(dimethylamino)-4-methylpentanamide |
InChI |
InChI=1S/C8H18N2O/c1-6(2)5-7(8(9)11)10(3)4/h6-7H,5H2,1-4H3,(H2,9,11)/t7-/m0/s1 |
InChI Key |
PMOIPBAKOCMRTO-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N)N(C)C |
Canonical SMILES |
CC(C)CC(C(=O)N)N(C)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for S 2 Dimethylamino 4 Methylpentanamide and Its Chiral Congeners
Development of Enantioselective Synthesis Routes for the Core Structure
The critical challenge in the synthesis of (S)-2-(Dimethylamino)-4-methylpentanamide lies in the stereoselective formation of the chiral center at the α-carbon. Modern synthetic chemistry offers several powerful approaches to achieve this, including direct asymmetric functionalization, the use of chiral catalysts, and the application of chiral auxiliaries.
Strategies for Direct Asymmetric Functionalization
Direct asymmetric functionalization aims to introduce the desired functionality and control stereochemistry in a single step on a prochiral substrate. For the synthesis of chiral amides, a notable strategy is the enantioselective carbene insertion into an amide N-H bond. nih.gov This method allows for the N-alkylation of primary amides in a catalytic and asymmetric fashion. nih.gov While traditionally challenging due to the low nucleophilicity of amides, recent advancements have employed cooperative catalysis, combining an achiral rhodium catalyst with a chiral squaramide catalyst. nih.gov This dual catalytic system facilitates the asymmetric N-H insertion of carbenes generated from diazoketones, affording chiral N-alkylated amides with high yields and excellent enantioselectivity. nih.gov This approach could be envisioned for the synthesis of congeners of the target molecule where the dimethylamino group is installed on a primary amide precursor.
Another powerful technique is the nickel-catalyzed enantioconvergent deaminative alkylation of α-amino acid derivatives with unactivated olefins. thieme-connect.de This method provides a route to α-enantioenriched amides from racemic amine precursors, featuring mild conditions and a broad substrate scope. thieme-connect.de The development of new sterically encumbered bis(oxazoline) ligands has been crucial for achieving high reactivity and enantioselectivity in these transformations. thieme-connect.de
Application of Chiral Catalysts in Stereocontrolled Synthesis
Chiral catalysts are instrumental in stereocontrolled synthesis, enabling the production of a desired enantiomer from a prochiral substrate with high efficiency. Chiral aldehyde catalysis, for instance, has emerged as a potent tool for the asymmetric transformation of amino acid esters and their analogs. researchgate.netfrontiersin.org Catalysts derived from chiral BINOL aldehydes can provide excellent stereoselective control in various reactions. researchgate.netfrontiersin.org Furthermore, the combination of chiral aldehyde catalysis with transition metals, such as in a ternary system with a Zn-Schiff base complex and a Lewis acid, has been successfully applied to the α-allylation of N-unprotected amino acid esters with good yields and enantioselectivity. researchgate.net
Cooperative catalysis involving rhodium and chiral spiro phosphoric acids (SPAs) has also proven highly effective in asymmetric N-H insertion reactions. dartmouth.edunih.govresearchgate.net This system can achieve high enantioselectivity, high yields, and fast reaction rates at low catalyst loadings. dartmouth.eduresearchgate.net The chiral SPA is believed to assist in the asymmetric proton transfer step, which is key to the chiral induction. dartmouth.edu
For the asymmetric alkylation of glycine derivatives to produce unnatural α-amino acids, copper-catalyzed methods have shown significant promise. A copper/(4S,2R)-tBu-Phosferrox catalyst system has demonstrated high catalytic performance in the asymmetric alkylation of a tert-butyl glycinate Schiff base, yielding products with high yields and excellent enantiomeric excess. chemrxiv.org Similarly, nickel-catalyzed enantioconvergent cross-coupling of racemic alkyl electrophiles with alkylzinc reagents offers a versatile and efficient route to protected unnatural α-amino acids. nih.gov
| Catalytic System | Reaction Type | Substrate | Key Features |
| Rhodium / Chiral Squaramide | Asymmetric N-H Insertion | Primary Amides, Diazoketones | Mild conditions, rapid reaction, high yield and enantioselectivity. nih.gov |
| Nickel / Chiral Bis(oxazoline) | Enantioconvergent Deaminative Alkylation | Racemic α-Amino Acid Derivatives, Olefins | Mild conditions, broad substrate scope. thieme-connect.de |
| Chiral BINOL Aldehyde | Asymmetric α-Functionalization | N-Unprotected Amino Esters | Mimics biological processes, good stereocontrol. researchgate.netfrontiersin.org |
| Rhodium / Chiral Spiro Phosphoric Acid | Asymmetric N-H Insertion | Amines, Carbenes | High enantioselectivity and yields at low catalyst loading. dartmouth.edunih.govresearchgate.net |
| Copper / Chiral Phosferrox | Asymmetric Alkylation | Glycinate Schiff Base | High catalytic performance, excellent enantiomeric excess. chemrxiv.org |
| Nickel / Chiral Ligand | Enantioconvergent Cross-Coupling | Racemic Alkyl Halides, Alkylzinc Reagents | Tolerant of air and moisture, broad functional group compatibility. nih.gov |
Utilization of Chiral Auxiliaries for Diastereoselective Synthesis
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary can be removed and often recovered for reuse. wikipedia.org
Evans Oxazolidinones: Developed by David A. Evans, chiral oxazolidinones are powerful auxiliaries for stereoselective alkylations, aldol reactions, and Diels-Alder reactions. wikipedia.orgsantiago-lab.com These auxiliaries are typically derived from readily available chiral amino alcohols. santiago-lab.com The acylated oxazolidinone can be deprotonated to form a Z-enolate, which then undergoes highly diastereoselective alkylation. santiago-lab.comharvard.edu The steric bulk of the substituents on the oxazolidinone ring directs the approach of the electrophile, leading to a high degree of stereocontrol. wikipedia.org The auxiliary can then be cleaved to yield the desired chiral carboxylic acid, which can be subsequently converted to the target amide.
Pseudoephedrine: Pseudoephedrine is another practical and widely used chiral auxiliary. wikipedia.orgacs.orgacs.org Both enantiomers are inexpensive and can be readily acylated to form tertiary amides. acs.org The corresponding lithium enolates of these amides undergo highly diastereoselective alkylations with a variety of alkyl halides. acs.org The diastereoselectivity is thought to arise from a conformation where one face of the enolate is blocked by the secondary lithium alkoxide and associated solvent molecules. wikipedia.org Following alkylation, the pseudoephedrine auxiliary can be cleaved to provide the enantiomerically enriched carboxylic acid, which can then be amidated. wikipedia.orgacs.org Due to regulatory restrictions on pseudoephedrine, pseudoephenamine has been introduced as a practical alternative that often provides equal or superior diastereoselectivities, particularly in the formation of quaternary stereocenters. nih.govharvard.edu
| Chiral Auxiliary | Key Features | Advantages | Disadvantages |
| Evans Oxazolidinones | Forms a rigid bicyclic chelate with metal enolates, providing excellent stereofacial discrimination. wikipedia.orgsantiago-lab.com | High diastereoselectivity in a variety of reactions; well-established and predictable outcomes. | Requires strong base for enolate formation; cleavage may require harsh conditions. |
| Pseudoephedrine | Inexpensive and readily available; forms highly diastereoselective enolates for alkylation. wikipedia.orgacs.org | Both enantiomers are available; auxiliary can be recovered and reused. wikipedia.org | Regulatory restrictions due to its use in illicit drug synthesis. nih.govharvard.edu |
| Pseudoephenamine | A practical alternative to pseudoephedrine, free from regulatory restrictions. nih.govharvard.edu | Often provides higher diastereoselectivity than pseudoephedrine, especially for quaternary centers. nih.govharvard.edu | Not as commercially available as pseudoephedrine. wikipedia.org |
Optimized Amide Bond Formation Techniques
The final step in the synthesis of this compound is the formation of the amide bond between the chiral carboxylic acid precursor and dimethylamine. While seemingly straightforward, the formation of amide bonds, particularly with sterically hindered components, can be challenging.
Investigation of Novel Coupling Reagents and Conditions
A plethora of coupling reagents have been developed to facilitate amide bond formation by activating the carboxylic acid. bachem.com
Carbodiimides: Dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are classic coupling reagents. peptide.com They are often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) to suppress racemization and improve efficiency. bachem.com For solution-phase synthesis, DCC is common, while DIC is preferred in solid-phase synthesis due to the better solubility of its urea byproduct. peptide.com
Onium Salts: Phosphonium and aminium/uronium salts are highly effective coupling reagents that generally lead to high coupling rates and minimal side reactions. bachem.com
Phosphonium Reagents: BOP (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP® (benzotriazol-1-yloxy-tripyrrolidino-phosphonium hexafluorophosphate) are well-known examples. bachem.com PyBroP (bromo-tris-pyrrolidino-phosphonium hexafluorophosphate) is a more reactive option, particularly for hindered couplings. nih.gov
Aminium/Uronium Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are widely used and are more efficient than their HOBt-based counterparts. uni-kiel.de COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a newer generation reagent that is safer, more soluble, and often more efficient than HBTU and HATU. peptide.com
For couplings involving sterically hindered amino acids and amines, a comparative study showed that HBTU and PyBroP provided significant yields where other methods failed. nih.gov The choice of base can also be critical, with hindered bases like 2,4,6-collidine or 2,6-di-tert-butyl-4-(dimethylamino)pyridine sometimes offering advantages in minimizing side reactions. acs.org The solvent choice also plays a role, and efforts have been made to replace traditional solvents like dichloromethane and N,N-dimethylformamide with greener alternatives. rsc.orgstrath.ac.uk
| Coupling Reagent Class | Examples | Key Characteristics |
| Carbodiimides | DCC, DIC, EDC | Widely used, often require additives like HOBt or Oxyma to suppress racemization. bachem.compeptide.com |
| Phosphonium Salts | BOP, PyBOP®, PyBroP | High reactivity, suitable for hindered couplings and cyclizations. bachem.comnih.gov |
| Aminium/Uronium Salts | HBTU, HATU, HCTU, COMU | Generally more stable than phosphonium salts, highly efficient, COMU offers safety and solubility advantages. peptide.comuni-kiel.de |
Solid-Phase Synthesis Protocols for Amide Libraries
Solid-phase synthesis (SPS) is a powerful technique for the preparation of libraries of compounds, as it simplifies purification by allowing for the easy removal of excess reagents and byproducts through washing. luxembourg-bio.com While extensively used for peptides, the principles of SPS are applicable to the synthesis of small molecule amide libraries. nih.gov
The general workflow for the solid-phase synthesis of this compound or a library of its congeners would involve:
Resin Selection and Swelling: A suitable resin, such as a Rink amide or PAL resin, is chosen and swelled in an appropriate solvent like DMF or DCM. du.ac.in
Linker and First Building Block Attachment: The protected L-leucine derivative is attached to the resin.
Deprotection: The protecting group on the α-amino group is removed.
Dimethylation: The free amine is dimethylated, for example, through reductive amination.
Cleavage: The final product is cleaved from the solid support, typically using a strong acid like trifluoroacetic acid (TFA), often with scavengers to capture reactive species. jove.com
The "split-and-pool" strategy can be employed to generate large combinatorial libraries of related amides. jove.com This involves dividing the resin into portions, reacting each portion with a different building block, and then pooling the resin before the next synthetic step. jove.com This methodology allows for the rapid generation of a diverse set of molecules for screening purposes.
Sustainable and Green Chemistry Approaches to Amidation
The synthesis of amides, a cornerstone of organic and medicinal chemistry, has traditionally relied on methods that generate significant waste, often employing stoichiometric coupling reagents. ucl.ac.uk In recent years, the principles of green chemistry have spurred the development of more sustainable and atom-economical amidation strategies. These approaches are directly applicable to the synthesis of this compound and its analogs, aiming to reduce environmental impact without compromising efficiency. researchgate.net
Key green strategies include the catalytic direct formation of amides from carboxylic acids and amines, the use of enzymes, and the implementation of solvent-free or greener solvent systems. ucl.ac.uknih.gov Boron-based catalysts, such as boric acid and various boronic acids, have emerged as particularly effective for direct dehydrative condensation. ucl.ac.ukresearchgate.net These catalysts are advantageous due to their low toxicity, stability, and cost-effectiveness. The reaction proceeds by activating the carboxylic acid, facilitating nucleophilic attack by the amine and subsequent dehydration, often with only water as the byproduct. bohrium.com
Enzymatic methods offer another highly sustainable route. nih.gov Lipases, such as Candida antarctica lipase B (CALB), have been successfully used to catalyze direct amidation reactions under mild conditions. nih.gov These biocatalytic processes are highly selective, operate in environmentally benign solvents like cyclopentyl methyl ether, and avoid the need for hazardous activating agents, often resulting in high yields and purity with simplified purification. nih.gov
Other innovative approaches include oxidative amidation, which couples aldehydes and amines, and transition-metal-free protocols for the direct amidation of unactivated esters. researchgate.netrsc.org The latter method can be performed at room temperature without a solvent, significantly improving the process mass intensity (PMI), a key metric for evaluating the environmental footprint of a chemical process. ucl.ac.ukrsc.org
| Methodology | Catalyst/Reagent | Key Advantages | Typical Byproduct | Reference |
|---|---|---|---|---|
| Catalytic Direct Amidation | Boric Acid / Boronic Acids | Low toxicity, cost-effective, high atom economy | Water | ucl.ac.ukresearchgate.net |
| Enzymatic Amidation | Candida antarctica Lipase B (CALB) | High selectivity, mild conditions, biodegradable catalyst, green solvents | Water | nih.gov |
| Amidation of Esters | NaOtBu-mediated | Transition-metal-free, solvent-free, room temperature | Alcohol | rsc.org |
| Dehydrogenative Coupling | Ruthenium complexes | Starts from alcohols and amines | H₂ | sigmaaldrich.com |
Synthesis of Structurally Modified Derivatives for Research Applications
The synthesis of derivatives of this compound is crucial for exploring structure-activity relationships (SAR) in various research contexts. Modifications can be targeted at three primary locations: the amide group itself, the dimethylamino moiety, and the pentanamide carbon backbone.
Chemical Transformations at the Amide Nitrogen and Carbonyl Moieties
The amide bond, while stable, offers several avenues for chemical transformation. The carbonyl oxygen and the amide nitrogen are key sites for reactivity.
Reduction of the Carbonyl Group: The amide carbonyl can be completely reduced to a methylene (B1212753) group (-CH₂-) using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org This reaction converts the this compound into the corresponding vicinal diamine, (S)-N¹,N¹,4-trimethylpentane-1,2-diamine. This transformation fundamentally alters the electronic and structural properties of the molecule, replacing a planar, electron-withdrawing group with a flexible, electron-donating sp³-hybridized center. libretexts.org
Hydrolysis: The amide bond can be cleaved through hydrolysis under either strong acidic or basic conditions to revert to the parent carboxylic acid, (S)-2-(dimethylamino)-4-methylpentanoic acid, and ammonia. wikipedia.org While often a degradation pathway, controlled hydrolysis can be used strategically in prodrug design or to unmask a carboxylic acid functional group.
Transamidation: This process involves the exchange of the amide nitrogen substituent. Metal-free transamidation reactions have been developed that allow for the direct conversion of a primary amide (like the parent of the title compound, if synthesized from ammonia) into secondary or tertiary amides by reaction with a different amine. nih.gov This allows for the introduction of diverse functionalities at the amide nitrogen for SAR studies.
| Transformation | Reagent(s) | Product Functional Group | Reference |
|---|---|---|---|
| Reduction | Lithium aluminum hydride (LiAlH₄) | Vicinal Diamine | libretexts.org |
| Hydrolysis (Acidic) | H₃O⁺, heat | Carboxylic Acid + Ammonium Ion | wikipedia.org |
| Transamidation | Amine (R-NH₂), Base (e.g., LiHMDS) | New Secondary/Tertiary Amide | nih.gov |
Modifications of the Dimethylamino Group
The tertiary dimethylamino group is a versatile handle for structural modification. nih.gov Its basicity and nucleophilicity can be exploited, and the C-N bonds can be cleaved under specific catalytic conditions.
Quaternization: The nitrogen atom can be alkylated with an alkyl halide (e.g., methyl iodide) to form a quaternary ammonium salt. This introduces a permanent positive charge, significantly increasing the compound's polarity and water solubility.
N-Oxidation: Treatment with an oxidant like hydrogen peroxide or a peroxy acid (e.g., m-CPBA) can convert the dimethylamino group to the corresponding N-oxide. This transformation alters the steric and electronic properties of the group, reducing its basicity and introducing a polar N-O bond.
C-N Bond Cleavage and Transformation: Advanced catalytic methods allow the dimethylamino group to be treated as a transformable functional group. For instance, nickel-catalyzed C-N borylation can convert the C-NMe₂ bond into a C-Bpin (boronic ester) bond. nih.gov This boronic ester is a highly versatile synthetic intermediate that can be subsequently converted into a wide array of other functional groups (e.g., hydroxyl, halide, aryl) through well-established cross-coupling reactions. This strategy enables late-stage diversification of the molecule at the α-amino position. nih.gov
Diversification and Elaboration of the Pentanamide Carbon Skeleton
The isobutyl side chain derived from the parent amino acid (leucine) and the carbon backbone of the pentanamide structure provide opportunities for diversification.
α-Carbon Functionalization: While direct functionalization of the α-carbon in the final amide is challenging, synthetic strategies can be employed on the precursor amino acid. For example, derivatives of (S)-4-methylpentanoic acid could be synthesized with modifications on the carbon skeleton before the amidation and dimethylamination steps.
Side-Chain Homologation and Branching: The synthesis can start from non-proteinogenic amino acids that are analogs of leucine (B10760876), thereby introducing different alkyl groups at the 4-position of the pentanamide skeleton. For instance, using analogs with cyclopentyl or cyclohexyl groups instead of the isobutyl group would allow for the exploration of different lipophilic pockets in biological targets.
Introduction of Unsaturation: Synthetic routes can be designed to introduce double or triple bonds into the carbon skeleton. For example, using a precursor that contains an alkyne or alkene functionality would yield a derivative with altered rigidity and geometry. Such modifications can be achieved through multi-step synthetic sequences involving olefination or elimination reactions on suitable precursors before the final amide formation. nih.gov
Advanced Spectroscopic and Structural Elucidation Studies for S 2 Dimethylamino 4 Methylpentanamide and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Through a combination of one-dimensional and two-dimensional experiments, it is possible to map the complete proton and carbon framework of (S)-2-(Dimethylamino)-4-methylpentanamide and confirm its stereochemistry.
The ¹H NMR spectrum of this compound provides detailed information about the chemical environment of each proton. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings, while the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons.
Based on the structure, distinct signals are expected for the various protons. The two methyl groups of the isobutyl moiety are diastereotopic due to the adjacent chiral center at C2, and thus are expected to have slightly different chemical shifts. The N,N-dimethyl group protons would appear as a sharp singlet, while the amide protons (-CONH₂) would typically present as two separate, potentially broad, signals due to restricted rotation around the C-N bond. The proton at the chiral center (H2) is coupled to the protons on the adjacent methylene (B1212753) group (H3), resulting in a characteristic multiplet.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 | ~ 3.0 - 3.5 | Doublet of doublets (dd) | J(H2, H3a), J(H2, H3b) |
| H-3a, H-3b | ~ 1.5 - 1.8 | Multiplet (m) | J(H3, H2), J(H3, H4) |
| H-4 | ~ 1.8 - 2.1 | Multiplet (m) | J(H4, H3), J(H4, H5) |
| H-5, H-5' | ~ 0.9 - 1.0 | Doublet (d) | J(H5, H4) |
| N(CH₃)₂ | ~ 2.2 - 2.4 | Singlet (s) | N/A |
Note: Predicted values are based on typical chemical shift ranges and may vary depending on solvent and experimental conditions.
Advanced techniques such as decoupling experiments can be employed to simplify complex multiplets and confirm coupling relationships. For instance, irradiating the H4 proton signal would cause the doublet for the H5/H5' protons to collapse into a singlet.
¹³C NMR spectroscopy provides information on the carbon framework of the molecule. oregonstate.educompoundchem.com In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom in this compound would appear as a single line. The chemical shifts are indicative of the carbon's hybridization and chemical environment, with the carbonyl carbon (C1) appearing significantly downfield. libretexts.orgwisc.edu
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1 (C=O) | ~ 175 - 180 |
| C-2 (CH-N) | ~ 65 - 70 |
| C-3 (CH₂) | ~ 38 - 42 |
| C-4 (CH) | ~ 24 - 28 |
| C-5, C-5' (CH₃) | ~ 21 - 24 |
Note: Predicted values are based on typical chemical shift ranges and may vary depending on solvent and experimental conditions.
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing connectivity between atoms. sdsu.edu
COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other (typically over two or three bonds). sdsu.edu For this molecule, cross-peaks would be expected between H2 and H3, H3 and H4, and H4 and the H5/H5' protons, confirming the isobutyl side chain sequence.
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. youtube.com This allows for the unambiguous assignment of each carbon atom that bears protons. For example, the proton signal at ~3.0-3.5 ppm would show a correlation to the carbon signal at ~65-70 ppm, assigning them as H2 and C2, respectively.
HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment reveals correlations between protons and carbons over longer ranges (typically two or three bonds). wisc.eduyoutube.com This is vital for connecting different fragments of the molecule. Key HMBC correlations would include:
From the N(CH₃)₂ protons to C2.
From the H2 proton to the carbonyl carbon (C1) and C3.
From the amide protons to the carbonyl carbon (C1).
Expected Key 2D NMR Correlations
| Experiment | Correlating Nuclei | Information Gained |
|---|---|---|
| COSY | H2 ↔ H3, H3 ↔ H4, H4 ↔ H5/5' | Confirms the -CH-CH₂-CH- spin system of the side chain. |
| HSQC | H2 ↔ C2, H3 ↔ C3, H4 ↔ C4, H5/5' ↔ C5/5', N(CH₃)₂ ↔ N-CH₃ | Assigns protons to their directly bonded carbons. |
Determining the absolute stereochemistry at the C2 position is critical.
Chiral Shift Reagents : The use of chiral lanthanide shift reagents (e.g., Eu(hfc)₃) can be used to distinguish between enantiomers. libretexts.org These reagents form diastereomeric complexes with the enantiomers of the compound, leading to the separation of NMR signals for the (S) and (R) forms. researchgate.net This method allows for the determination of enantiomeric purity.
NOESY (Nuclear Overhauser Effect Spectroscopy) : This 2D NMR experiment identifies protons that are close to each other in space, irrespective of their bonding connectivity. libretexts.org For a conformationally restricted derivative, NOESY can provide crucial information about the relative stereochemistry. For example, spatial proximity between the H2 proton and specific protons on the isobutyl side chain could help confirm the molecule's preferred conformation in solution. nih.gov
Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and the elucidation of molecular structure through fragmentation analysis.
High-resolution mass spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or five decimal places). rero.ch This precision allows for the calculation of the unique elemental formula of a molecule. For this compound (C₈H₁₈N₂O), the expected exact mass of the protonated molecule, [M+H]⁺, can be calculated.
Molecular Formula : C₈H₁₈N₂O
Monoisotopic Mass : 158.1419 g/mol
Expected [M+H]⁺ ion : 159.1492 m/z
Observing an ion with this exact m/z in an HRMS experiment would provide strong evidence for the elemental composition C₈H₁₉N₂O⁺, thus confirming the molecular formula of the compound.
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion, e.g., [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID) to produce a series of product ions. The resulting fragmentation pattern is characteristic of the molecule's structure. chemguide.co.ukwvu.edu
For this compound, several key fragmentation pathways can be predicted. The presence of the amide and dimethylamino groups will strongly influence the fragmentation. nih.govnih.gov
Predicted Key Fragmentation Pathways for [M+H]⁺ of this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure/Pathway |
|---|---|---|---|
| 159.1 | 114.1 | C₂H₅N (45.0) | Loss of the dimethylamino group. |
| 159.1 | 102.1 | C₄H₉ (57.1) | α-cleavage with loss of the isobutyl radical. |
| 159.1 | 86.1 | C₃H₇NO (73.1) | Cleavage leading to the [CH(N(CH₃)₂)CH₂CH(CH₃)₂]⁺ fragment. |
This fragmentation data is invaluable for confirming the connectivity of the molecule and can be used to differentiate it from structural isomers, which would be expected to produce different sets of fragment ions. miamioh.edu
Vibrational Spectroscopy for Functional Group Characterization
Infrared (IR) Spectroscopy for Amide I/II Bands and Amine Vibrations
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule by measuring the absorption of infrared radiation. For this compound, the key functional groups are the primary amide (-CONH₂) and the tertiary amine (-N(CH₃)₂). The IR spectrum of this compound is characterized by specific vibrational bands associated with these groups, most notably the Amide I and Amide II bands.
The Amide I band , which appears in the region of 1600–1800 cm⁻¹, is one of the most characteristic absorption peaks for amide-containing compounds. nih.gov This band arises primarily from the C=O stretching vibration of the amide carbonyl group. nih.govresearchgate.net Its precise position can be influenced by hydrogen bonding and the physical state of the sample.
The Amide II band is observed between 1470 cm⁻¹ and 1570 cm⁻¹. nih.gov This band results from a combination of the N-H in-plane bending and C-N stretching vibrations of the amide group. mdpi.com The presence and characteristics of the Amide II band are definitive for identifying the amide functionality. mdpi.com In addition to these, primary amides like the one in this compound will also exhibit two distinct N-H stretching bands in the 3100-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching modes of the -NH₂ group.
The tertiary dimethylamino group also contributes to the IR spectrum. The C-N stretching vibration of aliphatic tertiary amines typically appears as a medium to weak band in the 1250-1020 cm⁻¹ region. orgchemboulder.com A key distinguishing feature is the absence of N-H stretching or bending vibrations for the tertiary amine, as there are no hydrogen atoms directly attached to the nitrogen. orgchemboulder.com
The table below summarizes the expected characteristic IR absorption bands for this compound based on its functional groups.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Asymmetric & Symmetric Stretch | Primary Amide (-NH₂) | 3100 - 3500 | Medium-Strong |
| C-H Stretch | Alkyl (isobutyl, methyl) | 2850 - 3000 | Strong |
| Amide I (C=O Stretch) | Primary Amide (-CONH₂) | 1630 - 1680 | Strong |
| Amide II (N-H Bend & C-N Stretch) | Primary Amide (-CONH₂) | 1470 - 1570 | Strong |
| C-N Stretch | Tertiary Amine (-N(CH₃)₂) | 1020 - 1250 | Weak-Medium |
Electronic Spectroscopy and Solvatochromism Investigations
UV-Visible Absorption Spectroscopy for Chromophore Identification
UV-Visible absorption spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The structural moieties responsible for this absorption are known as chromophores.
In the structure of this compound, the primary chromophores are the amide group and the tertiary amine group. The amide functional group contains a carbonyl (C=O) group and a nitrogen atom with lone pair electrons. It can undergo a weak n→π* (non-bonding to anti-bonding pi orbital) transition, which is characteristic of carbonyl compounds. For simple, saturated aliphatic amides, this transition typically occurs at wavelengths around 210-220 nm.
The tertiary amine group also acts as a chromophore due to the non-bonding electron pair on the nitrogen atom. Saturated aliphatic amines exhibit an n→σ* (non-bonding to anti-bonding sigma orbital) transition. These transitions require high energy and thus occur at short wavelengths, typically below 200 nm, in the far-UV region.
Due to the absence of extensive conjugation or aromatic rings, this compound is not expected to absorb light in the visible region of the spectrum and will appear as a colorless compound. Its UV spectrum would be characterized by weak absorptions in the far-UV range.
The table below outlines the expected electronic transitions and corresponding absorption maxima for the chromophores in this compound.
| Chromophore | Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε) |
| Amide (C=O) | n → π | ~210 - 220 | Low |
| Amine (-N(CH₃)₂) | n → σ | < 200 | Low |
Mechanistic Investigations of Reactions Involving S 2 Dimethylamino 4 Methylpentanamide
Elucidation of Amide Bond Formation Mechanisms
The formation of the amide bond in (S)-2-(Dimethylamino)-4-methylpentanamide from its corresponding carboxylic acid, (S)-2-(Dimethylamino)-4-methylpentanoic acid, and an amine source is a reaction of significant interest. Understanding the underlying mechanisms is crucial for optimizing synthesis and achieving high efficiency.
Boron-based catalysts, particularly boronic acids, have emerged as effective reagents for direct amidation reactions, which proceed under milder conditions than traditional methods. nih.govucl.ac.uk The mechanism of boron-catalyzed amidation avoids the need for stoichiometric activating agents, aligning with principles of green chemistry. ucl.ac.uk
The catalytic cycle is generally understood to involve the activation of the carboxylic acid. Detailed investigations into these systems have revealed that multiple equilibria coexist in the reaction mixture, complicating analysis. nih.gov However, a consensus is forming around a mechanism that proceeds via dimeric boron intermediates. Quantum mechanical calculations support pathways where a dimeric B-X-B motif (where X can be O or NR) activates the carboxylic acid while simultaneously coordinating the amine nucleophile for delivery to the carbonyl group. nih.gov
Initially, the boronic acid reacts with the carboxylic acid to form an acyloxyboron species. This intermediate is more electrophilic than the original carboxylic acid. The amine then attacks the carbonyl carbon of this activated intermediate. It is proposed that at least three free coordination sites on the boron atom are necessary for catalysis to occur. nih.gov Borinic acids, for instance, have been shown to be incompetent catalysts as they tend to form unreactive complexes or undergo protodeboronation. nih.gov
Table 1: Representative Boron Catalysts in Amidation Reactions This table presents examples of boron-based catalysts and their general performance in direct amidation reactions analogous to the formation of this compound. Data is illustrative of catalyst efficacy.
| Catalyst | Typical Loading (mol%) | Reaction Conditions | General Yield |
| Phenylboronic Acid | 5-10 | Toluene, reflux | Moderate to High |
| 3,4,5-Trifluorophenylboronic Acid | 1-5 | Dichloromethane, 40°C | High |
| Borate Esters (e.g., B(OCH₂CF₃)₃) | 5 | Acetonitrile, 80°C | High |
Proton transfer is a fundamental step in many chemical transformations, including amide bond formation. In catalytic amidation, proton transfer dynamics are critical for the efficiency of the reaction, influencing the stability of intermediates and the height of activation barriers. youtube.com Water molecules, even in trace amounts, or the reactants and catalysts themselves can act as proton shuttles, facilitating the necessary proton movements during the reaction. nih.gov
Computational studies, often employing hybrid quantum/classical (QM/MM) methods, are instrumental in mapping these complex proton transfer pathways. researchgate.net For the formation of the tetrahedral intermediate following the amine's nucleophilic attack, and for its subsequent collapse to form the amide bond and release a water molecule, precise proton transfers are required. youtube.comnih.gov An acidic catalyst can protonate the carbonyl group of the carboxylic acid, increasing its electrophilicity. youtube.com Conversely, a basic catalyst can deprotonate the incoming amine, enhancing its nucleophilicity. In many boron-catalyzed systems, the catalyst itself may participate in these proton relays, orchestrating the proton transfers within the transition state. nih.gov
Stereochemical Control Mechanisms in Asymmetric Transformations
The "(S)" designation in this compound indicates a specific three-dimensional arrangement at the chiral center (the α-carbon). Achieving high stereochemical purity is paramount, and this is governed by the mechanisms of asymmetric transformations.
Asymmetric synthesis relies on creating a chiral environment during the reaction that energetically favors the formation of one enantiomer over the other. nih.govresearchgate.net This is achieved by using a chiral catalyst or auxiliary that interacts with the substrate to form diastereomeric transition states. These transition states have different energies, and the product distribution is determined by the energy difference (ΔΔG‡) between them.
For a reaction establishing the stereocenter, such as in the synthesis of the precursor (S)-2-(Dimethylamino)-4-methylpentanoic acid, computational chemistry provides deep insights into the transition state structures. researchgate.net Density Functional Theory (DFT) calculations can model the non-covalent interactions (e.g., hydrogen bonding, steric repulsion) between the catalyst and the substrate in each competing transition state. researchgate.net The transition state leading to the desired (S)-enantiomer will have a lower free energy of activation compared to the one leading to the (R)-enantiomer, thus dictating the stereochemical outcome. These analyses highlight the specific steric and electronic factors responsible for enantioselectivity. researchgate.net
Table 2: Hypothetical Energy Profile for an Asymmetric Synthesis This table illustrates the energetic differences between the transition states leading to (S) and (R) products in a catalyzed asymmetric reaction.
| Transition State | Relative Free Energy (ΔG‡, kcal/mol) | Enantiomeric Excess (ee%) Predicted |
| TS-(S) (Favored) | 0 | >99 |
| TS-(R) (Disfavored) | +3.0 |
High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a primary method for determining the enantiomeric purity of chiral compounds like this compound. nih.gov The mechanism of separation on a CSP is based on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. nih.gov
The stability of these diastereomeric complexes differs due to a combination of attractive and repulsive interactions, including:
Hydrogen bonding: The amide and dimethylamino groups of the analyte can act as hydrogen bond donors or acceptors.
π-π stacking: If the CSP contains aromatic rings, these can interact with any π-systems in the analyte.
Steric hindrance: The three-dimensional shape of the analyte and the chiral selector dictates how well they can fit together, leading to steric repulsion that can destabilize one of the diastereomeric complexes. mdpi.com
One enantiomer will form a more stable complex with the CSP, leading to a longer retention time, while the other enantiomer, forming a less stable complex, will elute more quickly. Polysaccharide-based CSPs are widely used and have proven effective for separating a broad range of chiral compounds. fagg-afmps.bemdpi.com The choice of mobile phase is also critical as it modulates these interactions. nih.gov
Kinetic Studies of Reaction Pathways and Rate-Determining Steps
By systematically varying the concentrations of the reactants (carboxylic acid, amine) and the catalyst, and monitoring the reaction rate, a rate law can be determined. For example, the rate law for an amidation reaction might take the form:
Rate = k [Carboxylic Acid]ˣ [Amine]ʸ [Catalyst]ᶻ
The exponents (x, y, z), known as the order of reaction with respect to each component, provide crucial information. If, for instance, a reaction is found to be first-order in the carboxylic acid and the catalyst (x=1, z=1) but zero-order in the amine (y=0), it strongly suggests that the RDS involves the interaction of the acid and the catalyst to form an activated intermediate, and that the subsequent attack by the amine is a faster, non-rate-limiting step. epfl.ch Techniques like in situ spectroscopy (FT-IR, NMR) are often employed to monitor the concentration of species over time and derive these kinetic profiles. epfl.ch
Computational Chemistry and Molecular Modeling Studies of S 2 Dimethylamino 4 Methylpentanamide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, derived from its electronic structure. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels.
Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. A primary application of DFT is geometry optimization, a process that locates the minimum energy arrangement of atoms, corresponding to the most stable molecular structure. For a flexible molecule like (S)-2-(Dimethylamino)-4-methylpentanamide, which has multiple rotatable bonds, this process is extended to a conformational analysis to identify the various low-energy conformers and their relative stabilities. acs.orgnih.gov
The procedure involves calculating the potential energy surface of the molecule as a function of its dihedral angles. Researchers have successfully used DFT methods, such as B3LYP with a 6-31G basis set, to determine the conformational preferences of a wide range of chiral amides. nih.govresearchgate.net For leucinamide, a close structural analog, ab initio calculations at the MP2/6-311++G(d,p) level have been used to identify low-energy conformations dictated by different side-chain configurations. acs.org A similar approach for this compound would reveal how the isobutyl side chain and the dimethylamino group orient themselves relative to the amide backbone to minimize steric hindrance and optimize intramolecular interactions.
The optimized geometry provides key structural parameters. A DFT calculation would likely predict a non-planar amide group, a common feature in sterically hindered amides, and specific dihedral angles that characterize the lowest energy state. nih.gov
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C=O (Amide) | 1.23 Å |
| Bond Length | C-N (Amide) | 1.36 Å |
| Bond Length | Cα-N(Me)₂ | 1.47 Å |
| Bond Angle | O=C-N | 122.5° |
| Bond Angle | Cα-C-N | 116.0° |
| Dihedral Angle | H-Cα-C-O | -165.0° |
Time-Dependent Density Functional Theory (TD-DFT) extends the principles of DFT to study the properties of molecules in their electronically excited states. scirp.org It is a widely used method for predicting ultraviolet-visible (UV-Vis) absorption spectra, as it can calculate the energies of electronic transitions and their corresponding intensities (oscillator strengths). nih.govresearchgate.net
For this compound, the primary chromophores are the amide group and the tertiary amine. A TD-DFT calculation would predict the electronic transitions associated with these groups. Key transitions would likely include an n → π* transition, involving the promotion of a non-bonding electron from the amide oxygen to an anti-bonding π* orbital of the carbonyl group, and potentially π → π* transitions. scirp.org The dimethylamino group can also participate in charge-transfer excitations. researchgate.net
Computational studies on similar amino acid amides, like N-acetyl-phenylalaninylamide (NAPA), have used TD-DFT to elucidate their excited-state properties and UV absorption maxima. scirp.orgscirp.org The results of a TD-DFT calculation on this compound would provide the vertical excitation energies, which correspond to the maxima in the absorption spectrum. These theoretical spectra are invaluable for interpreting experimental data and understanding how structure influences photophysical properties. researchgate.net
| State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution (Transition) |
|---|---|---|---|---|
| S₁ | 5.65 | 219 | 0.002 | n(O) → π(C=O) |
| S₂ | 6.40 | 194 | 0.150 | π(C=O) → π(C=O) |
| S₃ | 6.75 | 184 | 0.085 | n(NMe₂) → σ* |
Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Behavior
While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing a detailed understanding of the conformational landscape and flexibility. nih.govrsc.org
The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. acs.org MD simulations are exceptionally well-suited to study these solvent effects by explicitly including solvent molecules in the simulation box. nih.govnih.gov For derivatives of this compound, MD simulations can reveal how different solvents mediate conformational preferences.
In Silico Studies for Rational Design in Asymmetric Synthesis
In silico studies leverage computational power to model chemical reactions and predict their outcomes, playing a crucial role in the rational design of synthetic routes, particularly in stereoselective synthesis. nih.govnih.gov
Computational modeling is a powerful tool for understanding and predicting the stereochemical outcome of asymmetric reactions. By calculating the energies of the transition states leading to different stereoisomeric products, one can predict which product will be favored. The product formed via the lowest energy transition state is expected to be the major product.
For reactions involving chiral substrates or catalysts, DFT is frequently used to model the geometries and energies of the diastereomeric transition states. nih.gov For instance, if this compound were used as a chiral auxiliary or ligand in a reaction, computational chemists could model the reaction pathway. This involves locating the transition state structures for the formation of all possible stereoisomers. The calculated difference in the Gibbs free energy (ΔΔG‡) between the competing transition states can be directly related to the predicted enantiomeric or diastereomeric excess. nih.gov A detailed computational analysis can provide models that explain the origins of selectivity, often highlighting key non-covalent interactions such as hydrogen bonds or steric repulsion that stabilize one transition state over another. nih.gov
| Transition State | Product Diastereomer | Calculated Relative Free Energy (ΔGrel, kcal/mol) | Predicted Major/Minor Product |
|---|---|---|---|
| TS-A | (R,S) | 0.00 | Major |
| TS-B | (S,S) | 2.10 | Minor |
Role in Asymmetric Synthesis and Chiral Catalysis
Development as a Chiral Auxiliary and Chiral Building Block
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. wikipedia.org After the desired transformation, the auxiliary is removed, having served its purpose of controlling the stereochemical outcome. (S)-2-(Dimethylamino)-4-methylpentanamide and its derivatives have been effectively utilized in this capacity, leveraging the steric hindrance of the isobutyl group and the coordinating ability of the dimethylamino and amide groups to create a biased chiral environment.
The application of chiral auxiliaries is a well-established strategy for the synthesis of enantiomerically pure compounds. wikipedia.orgnih.gov Derivatives of this compound have shown considerable utility in directing stereoselective reactions, including aldol and Diels-Alder reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds with controlled stereochemistry. wikipedia.orgresearchgate.net
Aldol Reactions: In asymmetric aldol reactions, chiral auxiliaries attached to an enolate component guide the approach of an aldehyde, leading to the preferential formation of one diastereomer. While specific examples detailing the use of this compound itself as the primary auxiliary in widely-known named reactions are not as prevalent as Evans' oxazolidinones or Oppolzer's camphorsultam, the principles are transferable. researchgate.netrsc.org The stereochemical outcome is dictated by the formation of a rigid, chelated transition state where the metal cation is coordinated by both the enolate oxygen and the dimethylamino group of the auxiliary. This chelation, combined with the steric bulk of the isobutyl group, effectively shields one face of the enolate, forcing the electrophile (aldehyde) to approach from the less hindered face. This leads to the formation of a specific diastereomer of the β-hydroxy amide product. Subsequent cleavage of the auxiliary yields the chiral β-hydroxy acid, ester, or alcohol.
Diels-Alder Reactions: The Diels-Alder reaction is a powerful cycloaddition reaction for the formation of six-membered rings. mychemblog.commasterorganicchemistry.comlibretexts.org When a chiral auxiliary is attached to the dienophile, it can effectively control the facial selectivity of the diene's approach. In the context of a dienophile derived from this compound, the auxiliary can direct the approach of the diene to one of the two faces of the double bond. This is often achieved through the formation of a chelated complex with a Lewis acid, which locks the conformation of the dienophile and presents a sterically differentiated environment. The result is the formation of a diastereomerically enriched cyclohexene derivative.
| Reaction Type | Role of Auxiliary | Key Factors for Stereocontrol |
| Aldol Reaction | Attached to the enolate | Chelation of metal cation by dimethylamino and enolate oxygen; steric hindrance from the isobutyl group. |
| Diels-Alder Reaction | Attached to the dienophile | Lewis acid coordination to the amide carbonyl and dimethylamino group; steric shielding of one face of the dienophile. |
A key consideration in the practical application of chiral auxiliaries is their efficient removal and recovery, which is crucial for the economic viability and sustainability of a synthetic process. wikipedia.orgnih.gov For amide-based auxiliaries like this compound, the cleavage of the amide bond is typically required to release the desired chiral product.
Common methods for the cleavage of the N-acyl bond include:
Hydrolysis: This can be achieved under acidic or basic conditions. For example, hydrolysis with aqueous hydrochloric acid can yield the chiral carboxylic acid and the protonated form of the auxiliary, which can then be recovered. researchgate.net
Reduction: The amide can be reduced to an alcohol using reagents like lithium aluminum hydride (LiAlH₄). This releases the product as a chiral alcohol and the auxiliary as a diamine.
Transesterification: Treatment with an alkoxide can convert the amide into an ester, releasing the auxiliary in the process.
| Cleavage Method | Product Functional Group | Auxiliary Recovery |
| Acidic/Basic Hydrolysis | Carboxylic Acid | Extraction from aqueous layer after neutralization. |
| Reductive Cleavage (e.g., LiAlH₄) | Alcohol | Chromatographic separation from the product. |
| Transesterification | Ester | Chromatographic separation or distillation. |
Application in Ligand Design for Chiral Catalysis
The structural motifs present in this compound make it an attractive building block for the synthesis of chiral ligands for asymmetric catalysis. The combination of a stereogenic center and multiple potential coordination sites (the dimethylamino nitrogen and the amide nitrogen and oxygen) allows for the creation of well-defined chiral environments around a metal center.
The design of effective chiral ligands is central to the field of asymmetric metal catalysis. Ligands derived from this compound can be designed to coordinate to a metal center in a bidentate or even tridentate fashion. The design principles often involve:
Chelation: The dimethylamino group and the amide carbonyl oxygen can form a stable five-membered chelate ring with a metal center. This rigidifies the ligand structure and creates a well-defined chiral pocket around the metal.
Steric Control: The isobutyl group, originating from the leucine (B10760876) backbone, provides steric bulk that can effectively block certain coordination sites on the metal or influence the orientation of the substrate in the catalytic cycle.
Electronic Tuning: The electronic properties of the ligand can be modified by substitution on the amide nitrogen or by incorporating the amide into a larger conjugated system. This can influence the reactivity and selectivity of the metal catalyst.
For example, the amide nitrogen can be part of a larger heterocyclic structure, such as a pyridine or quinoline ring, to create pincer-type ligands. The dimethylamino group can also be replaced with other donor groups like phosphines or sulfides to modulate the electronic properties and coordination behavior of the ligand.
Organocatalysis, the use of small organic molecules as catalysts, has become a major pillar of asymmetric synthesis. Chiral amines and amides are prominent classes of organocatalysts. Derivatives of this compound can function as organocatalysts in several ways:
Brønsted Base Catalysis: The dimethylamino group is basic and can be used to deprotonate prochiral substrates, generating a chiral enolate or other nucleophile. The chirality of the catalyst backbone then directs the subsequent reaction with an electrophile.
Hydrogen Bonding Catalysis: The amide N-H group (if present, i.e., in a secondary amide derivative) can act as a hydrogen bond donor. This interaction can activate an electrophile and orient it with respect to a nucleophile, inducing stereoselectivity. Chiral guanidine derivatives, which are related to amides in their hydrogen bonding capabilities, have proven to be powerful organocatalysts. rsc.org
Enamine/Iminium Catalysis: While the parent compound is not a secondary amine, it can be readily modified to incorporate a secondary amine moiety. Such derivatives could then participate in enamine or iminium ion catalysis, which are powerful strategies for the asymmetric functionalization of aldehydes and ketones.
The modular nature of this compound allows for the systematic variation of its structure to optimize its performance as an organocatalyst for specific reactions.
Development of Chiral Stationary Phases (CSPs) for Enantiomer Separation
Chiral stationary phases (CSPs) are essential for the analytical and preparative separation of enantiomers by chromatography. The principle behind chiral recognition is the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. The difference in the stability of these diastereomeric complexes leads to different retention times, allowing for their separation.
This compound and its derivatives can be used as chiral selectors in the preparation of CSPs. The amide can be covalently bonded to a solid support, such as silica (B1680970) gel. The chiral recognition mechanism can involve a combination of interactions:
Hydrogen bonding: The amide group can act as both a hydrogen bond donor and acceptor.
Dipole-dipole interactions: The polar amide bond contributes to dipole-dipole interactions.
Steric interactions: The chiral isobutyl group creates a sterically defined cavity or surface that can preferentially interact with one enantiomer of the analyte over the other.
π-π stacking: If aromatic groups are incorporated into the structure, π-π stacking interactions can also contribute to chiral recognition.
The performance of a CSP based on this scaffold would depend on the specific analyte, the mobile phase composition, and the way the chiral selector is immobilized on the support. The versatility of the amide chemistry allows for the creation of a wide range of CSPs with different selectivities for various classes of chiral compounds.
Design and Synthesis of this compound-based CSPs
The development of a Chiral Stationary Phase (CSP) utilizing this compound as the chiral selector would typically follow established methodologies for creating "Pirkle-type" or brush-type CSPs. These CSPs are characterized by the immobilization of a small chiral molecule onto a solid support, most commonly silica gel, which provides a high surface area and excellent mechanical stability for high-performance liquid chromatography (HPLC).
The design process begins with the chiral selector, this compound. Its structure offers several key features for potential chiral recognition:
A stereogenic center: The (S)-configured carbon atom is the fundamental source of chirality.
Hydrogen bond acceptor/donor sites: The amide group contains both a carbonyl oxygen (acceptor) and an N-H group (donor), although in this specific molecule, the amide nitrogen is part of a tertiary amine, which cannot act as a hydrogen bond donor. The primary amide nitrogen, however, can.
A polar dimethylamino group: This tertiary amine can act as a hydrogen bond acceptor and a site for polar interactions.
A non-polar isobutyl group: This provides a site for steric interactions and hydrophobic interactions.
A common synthetic strategy to immobilize this selector onto a silica support involves a multi-step process:
Functionalization of the Chiral Selector: The this compound molecule needs to be modified to include a reactive group that can form a covalent bond with the support material. A common approach is to introduce a linker to the primary amide nitrogen. For instance, the amide could be reacted with a molecule containing a terminal silane group, such as 3-(triethoxysilyl)propyl isocyanate.
Preparation of the Support: Commercially available silica gel is often pre-treated and functionalized to enhance the efficiency of the bonding process. For example, silica can be reacted with 3-aminopropyltriethoxysilane to create an aminopropyl silica surface, which is then available to react with a modified chiral selector.
Immobilization: The functionalized chiral selector is then reacted with the prepared silica gel. The covalent linkage ensures the stability of the stationary phase under various chromatographic conditions.
End-capping: After the chiral selector is bonded, there may be residual unreacted silanol groups on the silica surface. These can cause non-specific binding of analytes, leading to peak tailing and reduced efficiency. A process called "end-capping," using a small silylating agent like trimethylchlorosilane, is employed to block these active sites.
This synthetic approach results in a CSP where the chiral environment necessary for enantioseparation is provided by the covalently bonded this compound moieties. The density of the chiral selector on the silica surface can be controlled to optimize separation performance.
Table 1: Hypothetical Synthesis Scheme for an this compound-based CSP
| Step | Reagents and Conditions | Purpose |
| 1. Selector Modification | This compound + 3-(Isocyanatopropyl)triethoxysilane in dry toluene, reflux. | To introduce a reactive triethoxysilane linker to the chiral selector. |
| 2. Support Preparation | Porous silica gel refluxed in dilute acid, then dried under vacuum. | To activate and clean the silica surface. |
| 3. Immobilization | Modified selector from Step 1 + activated silica gel in dry toluene, reflux. | To covalently bond the chiral selector to the silica support. |
| 4. End-capping | CSP from Step 3 + Trimethylchlorosilane in dry toluene. | To deactivate residual silanol groups on the silica surface. |
Investigation of Chiral Recognition Mechanisms on CSPs
The ability of a CSP to separate enantiomers relies on the differential interactions between the two enantiomers of the analyte and the chiral selector. For a CSP based on this compound, the chiral recognition mechanism would likely be governed by a combination of intermolecular forces, consistent with the "three-point interaction model". According to this model, for effective chiral discrimination to occur, there must be at least three simultaneous interactions between the chiral selector and one of the enantiomers, with at least one of these interactions being stereochemically dependent.
The potential interaction sites on the this compound selector would facilitate several types of interactions:
Hydrogen Bonding: The amide carbonyl oxygen is a strong hydrogen bond acceptor. Analytes with hydrogen bond donor groups (e.g., alcohols, amines, acids) could interact at this site.
Dipole-Dipole Interactions: The polar amide and dimethylamino groups can engage in dipole-dipole interactions with polar analytes.
Steric Repulsion/Inclusion: The bulky isobutyl group provides a significant steric barrier. The differential spatial arrangement of substituents on the enantiomers of an analyte would lead to one enantiomer fitting more favorably into the chiral environment created by the selector, while the other experiences greater steric hindrance.
To investigate these mechanisms, researchers typically employ a combination of experimental and computational methods:
Chromatographic Studies: The effect of mobile phase composition, temperature, and analyte structure on retention and enantioselectivity provides crucial clues. For instance, using polar modifiers in the mobile phase can disrupt hydrogen bonding, and observing the resulting change in separation factor (α) can indicate the importance of this interaction.
Quantitative Structure-Enantioselective Retention Relationship (QSERR) Studies: These studies correlate the chromatographic behavior of a series of related analytes with their structural and physicochemical properties to build a predictive model of the chiral recognition mechanism.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR studies of the chiral selector with individual enantiomers in solution can identify specific sites of interaction and provide information on the geometry of the transient diastereomeric complexes formed during separation.
Computational Modeling: Molecular docking and molecular dynamics simulations can be used to model the interactions between the analyte enantiomers and the immobilized chiral selector at an atomic level. These models can visualize the preferred binding modes and calculate the interaction energies, offering a theoretical basis for the observed enantioselectivity.
Table 2: Key Intermolecular Forces in Chiral Recognition
| Interaction Type | Selector Site | Potential Analyte Group |
| Hydrogen Bonding | Amide Carbonyl (C=O) | -OH, -NH₂, -COOH |
| Dipole-Dipole | Amide Group, Dimethylamino Group | Esters, Ketones, Nitriles |
| Steric Hindrance | Isobutyl Group | Bulky substituents on the analyte's chiral center |
By systematically studying these factors, a detailed understanding of the chiral recognition mechanism can be developed, which is essential for the rational design of more effective CSPs and the optimization of separation methods for new racemic compounds.
Advanced Materials Science Applications of S 2 Dimethylamino 4 Methylpentanamide Derivatives
Design and Synthesis of Stimuli-Responsive Polymers
CO2-Switchable Materials Incorporating Pentanamide Moieties
No research data is available on the incorporation of (S)-2-(Dimethylamino)-4-methylpentanamide moieties into CO2-switchable materials.
pH- and Thermo-Responsive Polymeric Systems
There is no published research on the development of pH- or thermo-responsive polymeric systems based on this compound.
Applications in Controlled Emulsion Polymerization
No studies have been found that investigate the use of this compound or its derivatives in controlled emulsion polymerization.
Development of Photoactive and Fluorescent Materials
There is no available literature on the synthesis or application of photoactive or fluorescent materials derived from this compound.
Based on the comprehensive search for scientific literature, there is currently a lack of specific published research on the future directions and emerging research avenues for the chemical compound this compound in the areas outlined. Detailed experimental studies or theoretical discussions on the integration of flow chemistry, automated synthesis, unconventional reactivity, advanced analytical techniques for stereochemical and impurity profiling, or sustainable and biocatalytic synthesis routes specifically for this molecule are not available in the public domain.
Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline and focuses solely on this compound without introducing information from outside the specified scope. The generation of such an article would require speculative content, which would not meet the required standards of scientific accuracy.
Future research in the broader field of pharmaceutical development and chemical synthesis may, in the future, encompass this compound in these advanced areas. At such a time, it would be possible to generate the detailed article as requested.
Q & A
Q. What are the critical parameters for optimizing the synthesis of (S)-2-(Dimethylamino)-4-methylpentanamide to achieve high yield and purity?
- Methodological Answer : Synthesis optimization requires attention to coupling reagents, solvent systems, and reaction temperature. For example, using EDC/HOBt as coupling agents in DMF with DIPEA as a base (commonly used in peptide chemistry) enhances amide bond formation efficiency. Protecting groups, such as trifluoroacetyl (observed in related compounds), may prevent undesired side reactions during intermediate steps . Post-synthesis purification via column chromatography (silica gel, gradient elution) or recrystallization improves purity, as demonstrated in structurally similar amides .
Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?
- Methodological Answer : A combination of 1H/13C NMR (to confirm stereochemistry and substituent positions) and high-resolution mass spectrometry (HRMS) (for exact mass validation) is essential. For example, HRMS data with <5 ppm error ensures molecular formula accuracy, as seen in analogs like Neq1000 (C18H22F4N3O, m/z 372.16935 ). Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) can resolve enantiomeric impurities, critical for maintaining stereochemical fidelity .
Q. How can researchers assess the hydrolytic stability of this compound under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies in buffered solutions (pH 7.4, 37°C) with periodic sampling. Analyze degradation products via LC-MS to identify hydrolysis-prone motifs (e.g., amide bonds). For instance, related compounds with trifluoromethyl groups exhibit enhanced stability due to electron-withdrawing effects . Quantify half-life using kinetic modeling and compare with structurally similar analogs to predict in vivo behavior .
Advanced Research Questions
Q. What strategies are effective for resolving discrepancies between in vitro and in vivo activity data for this compound?
- Methodological Answer : Discrepancies may arise from metabolic instability or poor membrane permeability. Systematic investigation includes:
- Metabolite profiling : Use liver microsomes or hepatocytes to identify major metabolites (e.g., CYP450-mediated oxidation) .
- Plasma protein binding assays : Evaluate free fraction availability via equilibrium dialysis .
- Permeability assays : Caco-2 cell monolayers or PAMPA can assess intestinal absorption potential. Structural modifications, such as introducing fluorine atoms, may enhance bioavailability, as seen in analogs like BIBN4096BS .
Q. How can enantiomeric purity of this compound be rigorously validated during scale-up synthesis?
- Methodological Answer : Employ chiral synthetic auxiliaries (e.g., Evans oxazolidinones) during intermediate steps to enforce stereochemical control . Post-synthesis, use circular dichroism (CD) or optical rotation ([α]D²³ measurements) for bulk verification, as demonstrated for Neq1000 ([α]D²³ = +26.84° in MeOH ). For batch-to-batch consistency, apply chiral SFC (supercritical fluid chromatography) with sub-2µm particle columns, achieving baseline separation of enantiomers .
Q. What computational approaches are suitable for predicting the binding affinity of this compound to target receptors?
- Methodological Answer : Combine molecular docking (AutoDock Vina, Glide) with molecular dynamics (MD) simulations (AMBER, GROMACS) to model ligand-receptor interactions. Validate predictions using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) . For example, analogs with 4-methylpentanamide backbones show enhanced hydrophobic interactions in enzyme active sites . Free energy perturbation (FEP) calculations can quantify the impact of substituent modifications (e.g., dimethylamino vs. morpholino groups) on binding .
Q. How should researchers design experiments to investigate off-target effects of this compound in complex biological systems?
- Methodological Answer : Use proteome-wide affinity profiling (e.g., CETSA or thermal shift assays) to identify unintended protein targets . RNA-seq or CRISPR-Cas9 screens can reveal downstream gene expression changes. For example, trifluoromethyl-containing analogs have shown off-target kinase inhibition, necessitating broad-spectrum kinase panel testing . Dose-response studies in primary cell lines (e.g., hepatocytes, neurons) help establish therapeutic windows .
Data Contradiction Analysis
Q. How can conflicting solubility data for this compound in different solvent systems be reconciled?
- Methodological Answer : Solubility discrepancies often arise from solvent polarity and hydrogen-bonding capacity. Use Hansen solubility parameters to categorize solvents (e.g., DMSO vs. ethyl acetate). Experimental validation via shake-flask method with HPLC quantification is recommended. For example, analogs with dimethylamino groups exhibit higher solubility in polar aprotic solvents (logP ~1.5) but precipitate in aqueous buffers due to protonation-state changes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
